![molecular formula C10H9F3O2S B2666233 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid CAS No. 19372-88-4](/img/structure/B2666233.png)

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

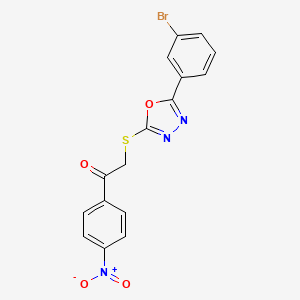

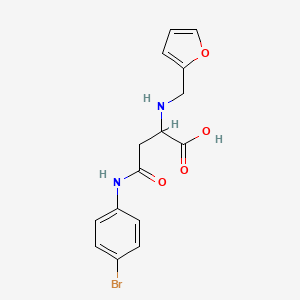

“3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid” is a chemical compound with the molecular formula C10H9F3O2S. It has a molecular weight of 250.24 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to a phenyl ring via a sulfanyl group. The phenyl ring carries a trifluoromethyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 279.0±35.0 °C at 760 mmHg, and a molecular refractivity of 47.0±0.3 cm3 .Applications De Recherche Scientifique

Heterogeneous Catalysis

Sulfuric acid derivatives, including those with sulfanyl groups, have been explored as recyclable catalysts in synthetic chemistry. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the utility of sulfur-containing compounds in catalysis and the synthesis of heterocyclic compounds (Tayebi, S., et al., 2011).

Renewable Building Blocks for Polymers

Phloretic acid, a phenolic compound structurally related to the compound of interest, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This research demonstrates the potential of utilizing naturally occurring or synthetically accessible phenolic compounds in developing new materials with desirable properties (Trejo-Machin, A., et al., 2017).

Acid Catalysis and Proton Conductivity

Post-functionalization of metal-organic frameworks (MOFs) with sulfonic acid groups introduces acidity for catalysis and enhances proton conductivity. Such modifications, leveraging sulfur-containing functional groups, could offer insights into the design of advanced materials for catalysis and energy applications (Goesten, M. G., et al., 2011).

Luminescent Sensing of Metal Ions

Lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands demonstrate potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. Research in this area highlights the role of sulfur-containing ligands in developing multifunctional materials for sensing and separation technologies (Zhou, L.-j., et al., 2016).

Trifluoromethylation Reactions

The use of phenyl trifluoromethyl sulfoxide in trifluoromethylation reactions underscores the importance of trifluoromethyl groups in organic synthesis. Studies on methods for generating trifluoromethylcopper species from similar compounds could provide valuable insights into the synthesis and applications of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid in creating compounds with desired properties (Li, X., et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRPSOXYQRRQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)

![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)

![3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2666168.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)